molecular formula C8H14N2 B2746105 2-Amino-2-cyclohexylacetonitrile CAS No. 40651-95-4

2-Amino-2-cyclohexylacetonitrile

Cat. No.: B2746105
CAS No.: 40651-95-4
M. Wt: 138.214
InChI Key: CBRUYTAKOYULDK-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexylacetonitrile is an organic compound with the molecular formula C8H14N2 It is characterized by the presence of an amino group and a nitrile group attached to a cyclohexyl ring

Scientific Research Applications

2-Amino-2-cyclohexylacetonitrile has several applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Amino-2-cyclohexylacetonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause serious eye irritation . Proper safety measures should be taken while handling this compound .

Future Directions

While the specific future directions for 2-Amino-2-cyclohexylacetonitrile are not detailed in the search results, amines and their derivatives have potential applications in various fields, including the development of new antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-2-cyclohexylacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexylacetonitrile with ammonia under specific conditions. The reaction typically requires an inert atmosphere and the use of a solvent such as acetonitrile. The process may involve heating and the use of catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The compound is typically produced in bulk and may be further purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-cyclohexylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclohexylacetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to potential biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-cyclohexylacetonitrile is unique due to the combination of the cyclohexyl ring and the nitrile group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-amino-2-cyclohexylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-6-8(10)7-4-2-1-3-5-7/h7-8H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRUYTAKOYULDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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